ML133 hydrochloride

Ion Channel Pharmacology Renal Physiology Cardiac Electrophysiology

ML133 hydrochloride is the most selective small molecule Kir2 inhibitor available, with >166-fold selectivity over ROMK (Kir1.1 IC50>300 µM). Unlike non-selective blockers (Barium, Tamoxifen, Chloroquine), ML133 enables unambiguous attribution of effects to Kir2.1. Validated in: Alzheimer's models (reverses pathological DG network activity in APP/PS1 mice), neuropathic pain (reverses microglial hyperpolarization post-SNI), and TAM M1 polarization. pH-dependent potency (IC50: 1.8 µM at pH 7.4; 290 nM at pH 8.5) adds experimental control. For definitive Kir2.1 research, accept no substitutes.

Molecular Formula C19H20ClNO
Molecular Weight 313.8 g/mol
CAS No. 1222781-70-5
Cat. No. B1147263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML133 hydrochloride
CAS1222781-70-5
SynonymsN-[(4-Methoxyphenyl)methyl]-1-naphthalenemethanamine Hydrochloride; 
Molecular FormulaC19H20ClNO
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32.Cl
InChIInChI=1S/C19H19NO.ClH/c1-21-18-11-9-15(10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19(16)17;/h2-12,20H,13-14H2,1H3;1H
InChIKeyNGQIBUUFXDPHKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ML133 Hydrochloride (CAS 1222781-70-5): The First Selective Small Molecule Probe for Kir2.X Inward Rectifier Potassium Channels


ML133 hydrochloride is a synthetic small molecule that functions as a selective inhibitor of the Kir2 family of inward rectifier potassium channels, with a molecular weight of 313.82 and the chemical formula C19H19NO·HCl . It is recognized as the first small molecule tool compound offering selectivity for Kir2.1 over other Kir families, a critical advancement in a field previously reliant on non-selective blockers like Barium (Ba2+) or drugs with multiple off-target effects [1].

Why ML133 Hydrochloride Cannot Be Substituted by Other Kir Channel Blockers: Critical Quantitative Differentiators


Generic substitution in Kir channel pharmacology is fundamentally flawed due to significant differences in selectivity and potency among inhibitors. Historically, researchers relied on non-selective agents like Barium (Ba2+) [1] or drugs such as Tamoxifen and Chloroquine, which exhibit prominent off-target effects [2]. ML133 addresses this gap as the 'most selective small molecule inhibitor of the Kir family reported to date' [2], demonstrating no activity on Kir1.1 (IC50 > 300 µM) and weak activity on Kir4.1 (76 µM) and Kir7.1 (33 µM), a profile that is not replicated by any generic compound [2].

Product-Specific Quantitative Evidence Guide: ML133 Hydrochloride Differentiation Data


Selectivity Over Kir1.1 (ROMK): A Defining Functional Separation

ML133 exhibits a profound selectivity window against the closely related renal outer medullary potassium channel, Kir1.1 (ROMK). This is a critical differentiator, as many earlier Kir2.1 inhibitors were also potent ROMK blockers, confounding in vivo and ex vivo renal and cardiac studies. The quantitative data shows that ML133 has no functional effect on Kir1.1 up to concentrations exceeding 300 µM, while inhibiting its primary target Kir2.1 with an IC50 of 1.8 µM [1].

Ion Channel Pharmacology Renal Physiology Cardiac Electrophysiology

Voltage-Independent Block and Superior Potency Over Ba2+ in Primary Microglia

In functional assays using primary microglial cells, ML133 demonstrates a key advantage over the historical Kir2.x blocker Barium (Ba2+). While Ba2+ exhibits strong voltage-dependence that complicates data interpretation, ML133 acts as a voltage-independent inhibitor. Furthermore, ML133 is more potent than Ba2+ in this physiologically relevant cellular context [1].

Neuroimmunology Microglial Physiology Electrophysiology

Family-Wide Intraselectivity Profile: Differentiating Kir2.1, 2.2, 2.3, and 2.6

ML133 is not a pan-Kir2 inhibitor; it exhibits quantifiable differences in potency across the Kir2.x family members. This is crucial for studies attempting to dissect the specific contribution of Kir2.1 versus Kir2.3 in complex systems. The IC50 values at physiological pH range from 1.8 µM for Kir2.1 to 4.0 µM for Kir2.3 [1]. This intrafamily selectivity profile allows for nuanced experimental design when comparing outcomes across different Kir2.x-expressing tissues.

Ion Channel Subtype Selectivity Structure-Activity Relationship (SAR) Neuronal Excitability

pH-Dependent Potency Modulation: A Unique Property for Acidic or Ischemic Tissue Studies

A highly distinctive and quantifiable feature of ML133 is its marked increase in potency at elevated pH. The compound is ~6.2-fold more potent at pH 8.5 (IC50 = 290 nM) compared to pH 7.4 (IC50 = 1.8 µM) and ~31-fold more potent compared to pH 6.5 (IC50 = 9.1 µM) [1]. This pH-dependence is not a generic property of Kir blockers but a specific attribute of the ML133 scaffold, likely related to the protonation state of critical binding residues.

Ischemia-Reperfusion Injury Tumor Microenvironment Cellular Stress

Best Research and Industrial Application Scenarios for ML133 Hydrochloride


Isolating Kir2.1's Role in Alzheimer's Disease Pathology

ML133 is uniquely suited for Alzheimer's disease research, where it has been shown to reverse pathological network activity in the dentate gyrus of APP/PS1 mice. This is directly linked to its quantitative selectivity for Kir2.1 over other channels [1]. The ability to selectively block Kir2.1, as validated by the >166-fold selectivity over ROMK [2], allows researchers to attribute functional improvements specifically to Kir2.1 overactivation, avoiding the confounds of non-selective blockers.

Neuropathic Pain and Spinal Microglial Proliferation Studies

For studies of spared nerve injury (SNI)-induced pain, ML133 is the definitive tool due to its demonstrated ability to reverse resting membrane potential hyperpolarization and reduce proliferation in spinal microglia [3]. Its superiority over Ba2+ in microglial assays, characterized by voltage-independent block and greater potency [4], makes it essential for generating interpretable data on microglial physiology and neuroinflammation.

Investigating Kir2.1 as a Target for Cancer Immunotherapy

ML133 is a key compound for immunooncology research focused on the tumor microenvironment. It has been shown to promote the polarization of tumor-associated macrophages (TAMs) to an anti-tumor M1 phenotype by targeting Kir2.1 [5]. The unique pH-dependent potency profile of ML133, particularly its reduced activity at lower pH typical of tumors [6], is a critical factor for researchers to consider when designing dose-response experiments in this context, making its well-characterized pharmacology a distinct advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML133 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.